Dnmt3A-IN-1

Description

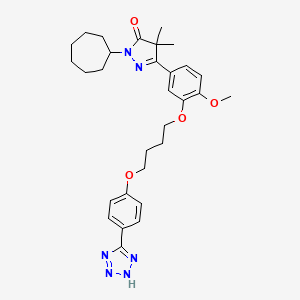

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H38N6O4 |

|---|---|

Molecular Weight |

546.7 g/mol |

IUPAC Name |

2-cycloheptyl-5-[4-methoxy-3-[4-[4-(2H-tetrazol-5-yl)phenoxy]butoxy]phenyl]-4,4-dimethylpyrazol-3-one |

InChI |

InChI=1S/C30H38N6O4/c1-30(2)27(33-36(29(30)37)23-10-6-4-5-7-11-23)22-14-17-25(38-3)26(20-22)40-19-9-8-18-39-24-15-12-21(13-16-24)28-31-34-35-32-28/h12-17,20,23H,4-11,18-19H2,1-3H3,(H,31,32,34,35) |

InChI Key |

JPXAIORZGBCHIB-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=NN(C1=O)C2CCCCCC2)C3=CC(=C(C=C3)OC)OCCCCOC4=CC=C(C=C4)C5=NNN=N5)C |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of Dnmt3A-IN-1

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action for Dnmt3A-IN-1, a selective, non-nucleoside inhibitor of DNA methyltransferase 3A (DNMT3A). This document details its inhibitory profile, cellular effects, and the experimental methodologies used for its characterization, offering valuable insights for researchers in epigenetics and drug discovery.

Core Mechanism of Action: Allosteric Inhibition and Disruption of Protein-Protein Interactions

This compound represents a novel class of DNMT3A inhibitors that function not by competing with the enzyme's active site, but through an allosteric mechanism.[1] This mode of action involves the inhibitor binding to a site on the enzyme distinct from the catalytic center, inducing a conformational change that ultimately impairs its function.

A key aspect of this compound's mechanism is its ability to disrupt crucial protein-protein interactions necessary for DNMT3A's enzymatic activity.[1] DNMT3A often forms complexes with itself (homodimers and tetramers) and other regulatory proteins, such as DNMT3L, which enhance its catalytic efficiency.[2] this compound interferes with the formation of these functional DNMT3A complexes, leading to a reduction in DNA methylation.[1] This allosteric inhibition and disruption of protein-protein interactions make this compound a highly specific agent, as the allosteric site is not conserved among other DNA methyltransferases like DNMT1, thus reducing the likelihood of off-target effects.[1]

The following diagram illustrates the proposed mechanism of action:

Quantitative Inhibitory Profile

This compound has been characterized as a potent and selective inhibitor of DNMT3A. The following table summarizes its key quantitative data.

| Parameter | Value | Substrate | Reference |

| Ki | 9.16 - 18.85 µM | AdoMet | [3][4][5] |

| Ki | 11.37 - 23.34 µM | poly dI-dC | [3][4][5] |

Cellular Effects in Acute Myeloid Leukemia (AML)

Mutations in DNMT3A are frequently observed in acute myeloid leukemia (AML), making it a key therapeutic target.[6] this compound has demonstrated significant anti-leukemic activity in AML cell lines.

Induction of Apoptosis and Differentiation

Treatment of various AML cell lines (including MV4-11, MOLM13, THP-1, OCI-AML3, KASUMI, and HL60) with this compound at concentrations ranging from 5 to 12 µM for 72 hours leads to a significant induction of apoptosis.[3][7] Furthermore, the inhibitor promotes cellular differentiation, as evidenced by the upregulation of the differentiation marker CD11b in AML cells.[3][7]

The experimental workflow for assessing these cellular effects is outlined below:

Detailed Experimental Protocols

In Vitro DNMT3A Methylation Assay

Objective: To determine the inhibitory activity of this compound on recombinant DNMT3A protein.

Materials:

-

Recombinant human DNMT3A protein

-

This compound

-

S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)

-

Poly(dI-dC)·poly(dI-dC) DNA substrate

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 1 mM EDTA, 50 mM KCl, 0.2 mg/mL BSA)

-

Scintillation cocktail

-

Filter paper and scintillation counter

Protocol:

-

Prepare a reaction mixture containing assay buffer, poly(dI-dC) DNA substrate, and recombinant DNMT3A enzyme.

-

Add varying concentrations of this compound (e.g., 6 µM and 60 µM) or vehicle control (DMSO) to the reaction mixture.[3]

-

Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C.

-

Initiate the methylation reaction by adding ³H-SAM.

-

Incubate the reaction for a specified time (e.g., 30 minutes) at 37°C.[3]

-

Stop the reaction by spotting the mixture onto filter paper and washing with cold trichloroacetic acid (TCA) to precipitate the DNA.

-

Measure the incorporation of ³H-methyl groups into the DNA using a scintillation counter.

-

Calculate the percentage of inhibition relative to the vehicle control to determine the IC50 or Ki values.

Cellular Apoptosis and Differentiation Assays

Objective: To assess the effect of this compound on apoptosis and differentiation in AML cell lines.

Materials:

-

AML cell lines (e.g., MV4-11, MOLM13)

-

This compound

-

Cell culture medium and supplements

-

Annexin V-FITC and Propidium Iodide (PI) for apoptosis detection

-

FITC-conjugated anti-CD11b antibody for differentiation analysis

-

Flow cytometer

Protocol:

-

Seed AML cells in appropriate culture plates and allow them to adhere or stabilize overnight.

-

Treat the cells with various concentrations of this compound (5–12 μM) or vehicle control for 72 hours.[3][7]

-

For Apoptosis Analysis:

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

-

Analyze the cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.

-

-

For Differentiation Analysis:

-

Harvest the cells and wash with cold PBS containing BSA.

-

Incubate the cells with a FITC-conjugated anti-CD11b antibody in the dark.

-

Wash the cells to remove unbound antibody.

-

Analyze the cells by flow cytometry to measure the percentage of CD11b-positive cells.

-

Conclusion

This compound is a selective, allosteric inhibitor of DNMT3A that functions by disrupting the formation of active enzyme complexes. This novel mechanism of action translates into potent anti-leukemic effects, including the induction of apoptosis and differentiation in AML cells. The detailed experimental protocols provided herein serve as a valuable resource for researchers investigating DNMT3A biology and developing next-generation epigenetic therapies.

References

- 1. medicineinnovates.com [medicineinnovates.com]

- 2. Mutations in DNA Methyltransferase (DNMT3A) Observed in Acute Myeloid Leukemia Patients Disrupt Processive Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - MedChem Express [bioscience.co.uk]

- 5. Medchemexpress LLC this compound, 50mg, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 6. DNMT3A DNA methyltransferase 3 alpha [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

The Role of Dnmt3A-IN-1 in the Apoptosis of Acute Myeloid Leukemia (AML) Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Genetic and epigenetic dysregulation are hallmarks of AML, with mutations in the DNA methyltransferase 3A (DNMT3A) gene being among the most common, occurring in approximately 20-30% of adult AML cases. These mutations are often associated with a poor prognosis. DNMT3A is a key enzyme responsible for de novo DNA methylation, an essential epigenetic modification that regulates gene expression. The discovery of selective inhibitors of DNMT3A, such as Dnmt3A-IN-1, has opened new avenues for targeted therapy in AML. This technical guide provides an in-depth overview of the role of this compound in inducing apoptosis in AML cells, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.

This compound is a selective, non-nucleoside inhibitor of DNMT3A. It belongs to a class of allosteric inhibitors that function by disrupting protein-protein interactions essential for DNMT3A's enzymatic activity. Specifically, this compound and its related compound, a pyridazine derivative referred to as "compound 2", target the tetramer interface of DNMT3A, thereby inhibiting its function[1][2][3]. This mode of action is distinct from traditional DNA methyltransferase inhibitors, which are often nucleoside analogs with associated toxicities.

Quantitative Analysis of this compound-Induced Apoptosis

This compound has been shown to effectively induce apoptosis in a variety of AML cell lines, including those with and without DNMT3A mutations. The apoptotic effect is typically observed in a concentration- and time-dependent manner.

| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | Apoptotic Effect | Reference |

| MV-4-11 | 5 - 12 | 72 | Significantly induced apoptosis | MedChemExpress Product Page |

| MOLM-13 | 5 - 12 | 72 | Significantly induced apoptosis | MedChemExpress Product Page |

| THP-1 | 5 - 12 | 72 | Significantly induced apoptosis | MedChemExpress Product Page |

| OCI-AML3 | 5 - 12 | 72 | Significantly induced apoptosis (This cell line harbors a DNMT3A R882 mutation) | MedChemExpress Product Page |

| KASUMI-1 | 5 - 12 | 72 | Significantly induced apoptosis | MedChemExpress Product Page |

| HL-60 | 5 - 12 | 72 | Significantly induced apoptosis | MedChemExpress Product Page |

Table 1: Summary of Apoptosis Induction by this compound in AML Cell Lines. As detailed on the MedChemExpress product page for this compound, treatment with 5-12 µM of the inhibitor for 72 hours leads to a significant induction of apoptosis across a panel of AML cell lines.

Apoptotic Signaling Pathway of this compound

The precise signaling cascade initiated by this compound that culminates in apoptosis is an area of active investigation. As an allosteric inhibitor that disrupts DNMT3A's protein-protein interactions, its downstream effects are likely multifaceted. The inhibition of DNMT3A's methyltransferase activity can lead to changes in the methylation patterns of genes involved in cell survival and apoptosis. A plausible hypothesis is that the inhibition of DNMT3A by this compound leads to the hypomethylation and subsequent re-expression of tumor suppressor genes that promote apoptosis. This could involve the intrinsic (mitochondrial) pathway of apoptosis, which is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: AML cell lines (e.g., MV-4-11, MOLM-13, THP-1, OCI-AML3, KASUMI-1, HL-60) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: this compound is dissolved in DMSO to create a stock solution. Cells are seeded at a density of 1 x 10^6 cells/mL in 24-well plates and treated with varying concentrations of this compound (typically in the range of 5-12 µM) or vehicle control (DMSO) for 72 hours.

Apoptosis Assay using Annexin V/Propidium Iodide Staining and Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Harvesting: After treatment, collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cells in 1X binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples immediately by flow cytometry.

Western Blot Analysis of Apoptotic Markers

This method is used to detect changes in the expression of key proteins involved in apoptosis.

-

Protein Extraction: Following treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, Bcl-2, Mcl-1, Bax, Bak) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound represents a promising therapeutic agent for the treatment of AML by selectively targeting a key epigenetic regulator. Its ability to induce apoptosis in AML cells, including those with DNMT3A mutations, highlights its potential as a targeted therapy. Further research is warranted to fully elucidate the downstream signaling pathways activated by this compound and to evaluate its efficacy and safety in preclinical and clinical settings. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers to investigate the role of this and other DNMT3A inhibitors in AML.

References

In-Depth Technical Guide: Discovery and Development of Dnmt3A-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA methyltransferase 3A (DNMT3A) is a critical enzyme responsible for de novo DNA methylation, a fundamental epigenetic modification essential for gene regulation, development, and cellular differentiation. Dysregulation of DNMT3A activity is strongly implicated in various diseases, most notably in acute myeloid leukemia (AML), where recurrent mutations in the DNMT3A gene are associated with poor prognosis.[1] The development of selective inhibitors for DNMT3A is therefore a significant focus in epigenetic drug discovery.

This technical guide provides a comprehensive overview of the discovery and development of Dnmt3A-IN-1, a first-in-class, selective, non-nucleoside allosteric inhibitor of DNMT3A. This compound represents a novel therapeutic strategy by targeting the protein-protein interactions essential for DNMT3A's function, rather than the highly conserved catalytic site, offering a potential for greater selectivity and reduced off-target effects compared to traditional nucleoside analogs.

Core Compound Data: this compound

| Property | Value | Reference |

| Compound Name | This compound | [2][3] |

| Synonyms | Compound 1 (in some literature) | [4] |

| Chemical Class | Pyrazolone derivative | [4] |

| CAS Number | 1403598-56-0 | N/A |

| Molecular Formula | C30H38N6O4 | N/A |

| Molecular Weight | 546.66 g/mol | N/A |

| Mechanism of Action | Allosteric inhibitor; disrupts DNMT3A tetramerization and protein-protein interactions. | [4][5][6] |

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, detailing its inhibitory activity and cellular effects.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Substrate | Value (µM) | Reference |

| Ki | AdoMet | 9.16 - 18.85 | [3] |

| Ki | poly(dI-dC) | 11.37 - 23.34 | [3] |

Table 2: Cellular Activity of this compound in AML Cell Lines

| Cell Line | Assay | Concentration (µM) | Incubation Time | Effect | Reference |

| MV4-11, MOLM-13, THP-1, OCI-AML3, KASUMI, HL60 | Apoptosis Induction | 5 - 12 | 72 hours | Significant induction of apoptosis and upregulation of CD11b differentiation marker. | N/A |

Table 3: Cytotoxicity Data for this compound

| Cell Line | Parameter | Value (µM) | Reference |

| HeLa | IC50 | > 25 | N/A |

| MRC5 | CC50 | > 64 | N/A |

Experimental Protocols

Detailed methodologies for the key experiments cited in the development and characterization of this compound are provided below.

Synthesis of this compound (Pyrazolone Derivative)

While the exact, step-by-step synthesis protocol for this compound is proprietary and not publicly available in full detail, the general synthesis of pyrazolone derivatives involves the condensation of a β-ketoester with a hydrazine derivative.[7][8][9][10][11]

General Procedure for Pyrazolone Synthesis:

-

Reaction Setup: A mixture of a substituted phenylhydrazine and an ethyl acetoacetate derivative is prepared in a suitable solvent, such as ethanol.

-

Condensation: The reaction mixture is refluxed for several hours to facilitate the condensation and cyclization to form the pyrazolone ring.

-

Purification: The crude product is then purified, typically by recrystallization from a solvent like ethanol, to yield the final pyrazolone derivative.

Further modifications and functionalization of the pyrazolone core would then be carried out to arrive at the final structure of this compound.

Biochemical Assay for DNMT3A Inhibition

The inhibitory activity of this compound on DNMT3A can be determined using a variety of assay formats, including chemiluminescent, fluorometric, or radio-enzymatic methods.[11] A general protocol for a non-radioactive, antibody-based chemiluminescent assay is described below.

Principle: This assay measures the transfer of a methyl group from S-adenosylmethionine (SAM) to a DNA substrate by DNMT3A. The resulting 5-methylcytosine (5mC) is detected using a specific antibody, and the signal is quantified.

Materials:

-

Recombinant human DNMT3A/DNMT3L complex

-

DNA substrate (e.g., poly(dI-dC)) coated on a microplate

-

S-adenosylmethionine (SAM)

-

This compound or other test compounds

-

Anti-5-methylcytosine primary antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 1 mM EDTA, 0.05% BSA)

Procedure:

-

Compound Incubation: Add test compounds (e.g., this compound) at various concentrations to the wells of the DNA-coated microplate.

-

Enzyme Reaction: Add a mixture of DNMT3A/DNMT3L enzyme and SAM to each well to initiate the methylation reaction. Incubate for a defined period (e.g., 1-2 hours) at 37°C.

-

Washing: Wash the plate to remove excess enzyme, SAM, and inhibitor.

-

Primary Antibody Incubation: Add the anti-5-methylcytosine antibody to each well and incubate to allow binding to the methylated DNA.

-

Washing: Wash the plate to remove unbound primary antibody.

-

Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate.

-

Washing: Wash the plate to remove unbound secondary antibody.

-

Signal Detection: Add the chemiluminescent substrate and measure the light output using a luminometer.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 or Ki value.

Cell-Based Apoptosis Assay in AML Cells

The pro-apoptotic effect of this compound on AML cell lines can be assessed by flow cytometry using Annexin V and Propidium Iodide (PI) staining.

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

Materials:

-

AML cell lines (e.g., MV4-11, MOLM-13)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed AML cells in a multi-well plate at a suitable density (e.g., 1 x 10^5 cells/well).

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Signaling Pathways and Experimental Workflows

DNMT3A Allosteric Inhibition and Disruption of Protein-Protein Interactions

This compound functions as an allosteric inhibitor that binds to a site distinct from the catalytic pocket. This binding event induces a conformational change in DNMT3A, leading to the disruption of its tetrameric structure, which is crucial for its processive methylation activity.[11] A key protein-protein interaction affected is that between DNMT3A and DNMT3L, a regulatory protein that enhances DNMT3A's catalytic activity. By disrupting the DNMT3A-DNMT3L interaction, this compound effectively reduces de novo DNA methylation.

References

- 1. Targeted disruption of DNMT1, DNMT3A and DNMT3B in human embryonic stem cells [ouci.dntb.gov.ua]

- 2. medchemexpress.com [medchemexpress.com]

- 3. DNA methyltransferase DNMT3A forms interaction networks with the CpG site and flanking sequence elements for efficient methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. First-in-Class Allosteric Inhibitors of DNMT3A Disrupt Protein-Protein Interactions and Induce Acute Myeloid Leukemia Cell Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medicineinnovates.com [medicineinnovates.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Structural Investigations of Phthalazinone Derivatives as Allosteric Inhibitors of Human DNA Methyltransferase 3A - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. Targeted disruption of DNMT1, DNMT3A and DNMT3B in human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dash.harvard.edu [dash.harvard.edu]

- 11. Mutations in DNA Methyltransferase (DNMT3A) Observed in Acute Myeloid Leukemia Patients Disrupt Processive Methylation - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Dnmt3A-IN-1 on DNA Methylation: A Technical Guide for Researchers

Introduction

DNA methylation, a fundamental epigenetic modification, is crucial for regulating gene expression, maintaining genomic stability, and guiding cellular differentiation.[1][2] The de novo DNA methyltransferase 3A (DNMT3A) plays a pivotal role in establishing these methylation patterns during embryonic development and in somatic stem cells.[3][4] Dysregulation of DNMT3A activity is a hallmark of various diseases, particularly in hematological malignancies like acute myeloid leukemia (AML), where DNMT3A mutations are among the most common initiating events.[5][6] Consequently, DNMT3A has emerged as a critical therapeutic target. Dnmt3A-IN-1 is a novel, selective, non-nucleoside small molecule inhibitor of DNMT3A, offering a promising avenue for therapeutic intervention.[7] This technical guide provides an in-depth analysis of this compound's effect on DNA methylation patterns, its mechanism of action, and the experimental methodologies used to characterize its activity.

Mechanism of Action: Allosteric Inhibition

Unlike traditional DNMT inhibitors that act as nucleoside analogs, this compound functions as a first-in-class allosteric inhibitor.[8] Instead of competing with the substrate at the enzyme's active site, it disrupts the formation of DNMT3A protein complexes.[8] DNMT3A's function is dependent on its interaction with various partner proteins, which act as "homing devices" to direct the enzyme to specific gene locations.[8] By interfering with these crucial protein-protein interactions, this compound effectively prevents the proper localization and function of DNMT3A, leading to altered DNA methylation.

Caption: Allosteric inhibition of DNMT3A by this compound disrupts protein complex formation.

Quantitative Data on this compound Activity

This compound has been characterized through various biochemical and cell-based assays to quantify its inhibitory potential and cellular effects. The data highlights its selectivity and effectiveness in disease-relevant models.

| Parameter | Value | Cell Line/System | Description |

| Biochemical Potency | |||

| KI (vs. AdoMet) | 9.16 - 18.85 µM | Recombinant DNMT3A | Inhibitor constant, indicating binding affinity relative to the methyl donor S-adenosyl-L-methionine (AdoMet).[7] |

| KI (vs. poly dI-dC) | 11.37 - 23.34 µM | Recombinant DNMT3A | Inhibitor constant, indicating binding affinity relative to the DNA substrate.[7] |

| Cellular Activity | |||

| Methylation Inhibition | 6 µM and 60 µM (30 min) | Recombinant DNMT3A | Concentrations that effectively inhibit the methylation activity of the recombinant protein.[7] |

| Apoptosis Induction | 5 - 12 µM (72 hours) | AML Cell Lines | Concentration range that significantly induces programmed cell death in leukemia cells.[7] |

| Upregulation of CD11b | 5 - 12 µM | AML Cell Lines | Concentrations leading to increased expression of a key differentiation marker.[7] |

Impact on DNA Methylation Patterns

The primary consequence of DNMT3A inhibition is the alteration of genomic DNA methylation landscapes. Studies involving the knockout or inhibition of Dnmt3a consistently reveal a pattern of focal hypomethylation.[5][9]

-

Focal Hypomethylation: Rather than global demethylation, the loss of DNMT3A activity leads to significant methylation loss at specific genomic regions.[5][10] In hematopoietic cells, these differentially methylated regions (DMRs) are often enriched in and around genes critical for B cell development and function.[9]

-

Kinetics of Methylation Loss: The process of methylation loss following Dnmt3a inactivation is slow.[5][11] This suggests that passive demethylation through successive rounds of cell division plays a significant role, and that other DNMTs may partially compensate for the absence of DNMT3A activity.[10]

-

Targeted Regions: Dnmt3a-dependent methylation is crucial at regulatory elements such as enhancers.[9] Loss of methylation at these sites can lead to the reactivation of silenced genes, including tumor suppressors, and the induction of differentiation pathways.[6] In AML, DNMT3A mutations are associated with a specific hypomethylation signature that contributes to the disease phenotype.[6]

Experimental Protocols

Characterizing the effects of this compound requires a combination of biochemical, molecular, and cellular assays. Below are outlines of key experimental protocols.

In Vitro DNMT3A Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant DNMT3A.

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing recombinant human DNMT3A protein, a DNA substrate (e.g., poly(dI-dC)), and the methyl donor S-adenosyl-L-[methyl-³H]methionine.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the reactions at 37°C to allow for the methylation reaction to proceed.

-

DNA Precipitation: Stop the reaction and precipitate the DNA substrate using an appropriate method (e.g., trichloroacetic acid precipitation).

-

Quantification: Wash the precipitated DNA to remove unincorporated [³H]SAM. Measure the amount of incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Whole-Genome Bisulfite Sequencing (WGBS)

Objective: To map DNA methylation patterns at single-base resolution across the entire genome of cells treated with this compound.

Methodology:

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., an AML cell line like MV4-11 or MOLM-13) and treat with this compound at various concentrations and time points.

-

Genomic DNA Extraction: Isolate high-quality genomic DNA from treated and control cells.

-

Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite. This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

-

Library Preparation: Construct sequencing libraries from the bisulfite-converted DNA. This involves fragmentation, end-repair, A-tailing, and ligation of sequencing adapters.

-

Sequencing: Perform high-throughput, paired-end sequencing on a platform such as Illumina NovaSeq.

-

Data Analysis:

-

Align the sequencing reads to a reference genome.

-

Calculate the methylation level for each CpG site.

-

Identify Differentially Methylated Regions (DMRs) between this compound-treated and control samples.[10]

-

Perform downstream bioinformatics analysis, such as genomic annotation of DMRs and pathway analysis of associated genes.

-

Caption: Workflow for analyzing genomic and functional effects of this compound on AML cells.

Cell Differentiation and Apoptosis Assays

Objective: To assess the functional consequences of DNMT3A inhibition on cancer cells.

Methodology:

-

Cell Treatment: Treat AML cells with this compound as described for WGBS.

-

Apoptosis Analysis (Annexin V Staining):

-

Harvest cells and wash with a binding buffer.

-

Stain cells with FITC-conjugated Annexin V and a viability dye like Propidium Iodide (PI).

-

Analyze the stained cells using a flow cytometer. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

-

-

Differentiation Analysis (CD11b Staining):

-

Harvest treated cells and stain with a fluorochrome-conjugated antibody against the myeloid differentiation marker CD11b.

-

Analyze the cells by flow cytometry to quantify the percentage of CD11b-positive cells, indicating differentiation.[7]

-

Conclusion

This compound represents a significant advancement in the field of epigenetic therapy. As a selective, allosteric inhibitor of DNMT3A, it offers a distinct mechanism of action that avoids the off-target effects and toxicity associated with traditional nucleoside analogs.[8] Its ability to induce focal hypomethylation, leading to the reactivation of key cellular pathways, results in potent anti-leukemic effects such as apoptosis and cell differentiation.[7] The methodologies outlined in this guide provide a robust framework for researchers and drug developers to further investigate the therapeutic potential of this compound and similar compounds, paving the way for novel treatments for AML and other malignancies driven by epigenetic dysregulation.

References

- 1. The de novo DNA methyltransferase DNMT3A in development and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DNA Methyltransferases in Cancer: Biology, Paradox, Aberrations, and Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Domain Structure of the Dnmt1, Dnmt3a, and Dnmt3b DNA Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNMT3A gene: MedlinePlus Genetics [medlineplus.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. academic.oup.com [academic.oup.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medicineinnovates.com [medicineinnovates.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Somatic Dnmt3a inactivation leads to slow, canonical DNA methylation loss in murine hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dnmt3a-inactivation-leads-to-slow-dna-methylation-loss-in-murine-hematopoietic-cells-in-vivo - Ask this paper | Bohrium [bohrium.com]

An In-depth Technical Guide to the Allosteric Inhibition of DNMT3A by Dnmt3A-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNA methyltransferase 3A (DNMT3A) is a critical enzyme in the establishment of de novo DNA methylation patterns, a fundamental epigenetic modification essential for normal development and cellular differentiation. Dysregulation of DNMT3A activity, often through mutations, is a key factor in the pathogenesis of various diseases, including acute myeloid leukemia (AML). Traditional approaches to inhibit DNMTs have focused on active-site inhibitors, which often suffer from a lack of selectivity and off-target toxicity. This guide details the characterization and mechanism of a first-in-class allosteric inhibitor, Dnmt3A-IN-1, which offers a novel therapeutic strategy by disrupting protein-protein interactions essential for DNMT3A's function. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and the underlying signaling pathways affected by this compound.

Introduction

DNA methylation is a key epigenetic modification that regulates gene expression.[1] The de novo DNA methyltransferases, DNMT3A and DNMT3B, are responsible for establishing these methylation patterns during development.[1] DNMT3A functions as a homotetramer, and its activity is modulated through interactions with various partner proteins, including the catalytically inactive homolog, DNMT3L. Mutations in DNMT3A are frequently observed in hematological malignancies like AML and are associated with a poor prognosis.

The development of selective DNMT3A inhibitors has been a significant challenge due to the high conservation of the active site among DNMT family members. This compound represents a novel class of allosteric inhibitors that do not target the active site. Instead, it disrupts the protein-protein interactions at the DNMT3A tetramer interface, leading to a reduction in its enzymatic activity and inducing anti-leukemic effects.[2][3]

Quantitative Data

The inhibitory activity and cellular effects of this compound have been quantified through various biochemical and cell-based assays.

Table 1: Inhibitory Potency of this compound against DNMT3A

| Parameter | Substrate | Value (µM) |

| Ki | AdoMet | 9.16 - 18.85[4][5] |

| Ki | poly dI-dC | 11.37 - 23.34[4][5] |

Table 2: Cellular Activity of this compound in Acute Myeloid Leukemia (AML) Cell Lines

| Cell Line(s) | Assay | Concentration (µM) | Incubation Time | Observed Effect |

| Various AML cell lines | Apoptosis Induction | 5 - 12[4][5] | 72 hours | Significant induction of apoptosis[4][5] |

| Various AML cell lines | Differentiation | 5 - 12[5] | 72 hours | Upregulation of CD11b differentiation marker[5] |

Mechanism of Action

This compound functions as an allosteric inhibitor by disrupting the formation of the catalytically active DNMT3A tetramer. This disruption of protein-protein interactions at the tetramer interface prevents the cooperative binding and processive methylation of DNA.

Caption: Mechanism of allosteric inhibition of DNMT3A by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

DNMT3A Radioactive Methyltransferase Assay

This assay measures the enzymatic activity of DNMT3A by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a DNA substrate.

Materials:

-

Recombinant human DNMT3A/DNMT3L complex

-

Poly(dI-dC) DNA substrate

-

[3H]-S-adenosyl-L-methionine ([3H]-SAM)[7]

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.8), 1 mM DTT, 1 mM EDTA, 5% glycerol

-

Scintillation cocktail

-

Filter paper discs

-

Trichloroacetic acid (TCA)

-

Ethanol

Procedure:

-

Prepare a reaction mixture containing reaction buffer, 1 µM poly(dI-dC), and varying concentrations of this compound (or DMSO as a vehicle control).

-

Initiate the reaction by adding 150 nM of the DNMT3A/DNMT3L enzyme complex.

-

Incubate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Add 1 µM [3H]-SAM (specific activity ~15 Ci/mmol) to start the methylation reaction.

-

Incubate the reaction at 37°C for 60 minutes.[8]

-

Stop the reaction by spotting 25 µL of the reaction mixture onto DE81 filter paper discs.

-

Wash the filter discs three times for 10 minutes each with 250 mL of 0.5 M sodium phosphate buffer (pH 7.0).

-

Wash the discs once with 70% ethanol and once with 100% ethanol to dry.

-

Place the dried filter discs into scintillation vials, add 5 mL of scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition relative to the vehicle control.

Caption: Workflow for the DNMT3A radioactive methyltransferase assay.

Cellular Apoptosis Assay using Annexin V/Propidium Iodide Staining

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

-

AML cell lines (e.g., MV4-11, MOLM13)

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

1X Binding Buffer

-

Propidium Iodide (PI) Staining Solution

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed AML cells at a density of 2 x 105 cells/mL in a 6-well plate.

-

Treat the cells with varying concentrations of this compound (e.g., 5, 10, 20 µM) or DMSO for 72 hours.

-

Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of FITC Annexin V and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Use unstained, Annexin V-FITC only, and PI only controls for setting compensation and gates.

-

Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Caption: Workflow for the Annexin V/PI apoptosis assay.

Myeloid Differentiation Assay

This assay assesses the induction of myeloid differentiation in AML cells by measuring the expression of the surface marker CD11b via flow cytometry.

Materials:

-

AML cell lines (e.g., HL-60, THP-1)

-

This compound

-

PE-conjugated anti-human CD11b antibody

-

Isotype control antibody (PE-conjugated mouse IgG1, κ)

-

FACS buffer (PBS with 2% FBS)

-

Flow cytometer

Procedure:

-

Seed AML cells at a density of 2 x 105 cells/mL in a 6-well plate.

-

Treat the cells with varying concentrations of this compound (e.g., 5, 10, 20 µM) or DMSO for 72 hours.

-

Harvest approximately 5 x 105 cells per sample by centrifugation.

-

Wash the cells once with cold FACS buffer.

-

Resuspend the cell pellet in 100 µL of FACS buffer.

-

Add 5 µL of PE-conjugated anti-CD11b antibody or the isotype control antibody.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with 2 mL of FACS buffer.

-

Resuspend the final cell pellet in 500 µL of FACS buffer.

-

Analyze the samples using a flow cytometer, measuring the fluorescence intensity in the PE channel.

-

Determine the percentage of CD11b-positive cells relative to the isotype control.

Signaling Pathways and Cellular Consequences

DNMT3A plays a crucial role in normal hematopoiesis by regulating the expression of genes involved in stem cell self-renewal and differentiation. Its activity is tightly controlled by its oligomeric state and its interaction with other proteins. Loss-of-function mutations in DNMT3A can disrupt these processes and contribute to leukemogenesis.

This compound, by disrupting the DNMT3A tetramer, phenocopies the effects of certain loss-of-function mutations in a controlled, pharmacological manner. This leads to a decrease in the processive methylation of DNA, which in the context of AML, can reactivate silenced tumor suppressor genes and induce differentiation programs. The induction of apoptosis and myeloid differentiation in AML cells treated with this compound highlights the therapeutic potential of targeting DNMT3A allosterically.

Caption: Cellular consequences of DNMT3A inhibition by this compound.

Conclusion

This compound represents a promising lead compound for the development of a new class of epigenetic drugs. Its allosteric mechanism of action, which involves the disruption of DNMT3A protein-protein interactions, offers a potential solution to the selectivity issues that have plagued traditional active-site DNMT inhibitors. The ability of this compound to induce apoptosis and differentiation in AML cells provides a strong rationale for its further preclinical and clinical development. This technical guide provides a foundational understanding of the biochemical and cellular characterization of this compound, which will be valuable for researchers in the fields of epigenetics, cancer biology, and drug discovery.

References

- 1. Oncogenic Roles and Inhibitors of DNMT1, DNMT3A, and DNMT3B in Acute Myeloid Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insight into the selective binding mechanism of DNMT1 and DNMT3A inhibitors: a molecular simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. First-in-Class Allosteric Inhibitors of DNMT3A Disrupt Protein-Protein Interactions and Induce Acute Myeloid Leukemia Cell Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medicineinnovates.com [medicineinnovates.com]

- 7. Adenosyl-L-methionine, S-[methyl-3H] (SAM[3H]), 250 µCi | Revvity [revvity.co.jp]

- 8. Structural basis for DNMT3A-mediated de novo DNA methylation - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Function of Dnmt3A-IN-1 in Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Dnmt3A-IN-1, a selective, non-nucleoside, allosteric inhibitor of DNA methyltransferase 3A (DNMT3A), and its function in the context of leukemia. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and presents visualizations of the relevant biological pathways and experimental workflows.

Core Concepts: Mechanism of Action of this compound

This compound represents a novel class of DNMT3A inhibitors that function through an allosteric mechanism. Unlike traditional nucleoside analogs that act as competitive inhibitors, this compound targets the protein-protein interactions essential for DNMT3A's function.

Specifically, this compound disrupts the formation of DNMT3A tetramers. DNMT3A exists and functions as a homotetramer, and this oligomerization is crucial for its processive DNA methylation activity. By binding to a site distinct from the active site, this compound induces a conformational change that prevents the association of DNMT3A monomers into the functional tetrameric complex. This disruption of the tetramer interface leads to a loss of cooperative binding to DNA and a subsequent reduction in de novo DNA methylation. In the context of acute myeloid leukemia (AML), where aberrant DNA methylation patterns are a hallmark of the disease, this inhibition of DNMT3A can lead to the re-expression of tumor suppressor genes, induce apoptosis, and promote cell differentiation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on leukemia cells.

Table 1: Inhibitory Activity of this compound

| Parameter | Substrate | Value (µM) | Reference |

| Ki | AdoMet | 9.16 - 18.85 | [1] |

| Ki | poly dI-dC | 11.37 - 23.34 | [1] |

Table 2: Cellular Activity of this compound in AML Cell Lines

| Cell Line | Assay | Concentration (µM) | Incubation Time | Observed Effect | Reference |

| MV-4-11 | Apoptosis | 5 - 12 | 72 hours | Significant induction of apoptosis | [1] |

| MOLM-13 | Apoptosis | 5 - 12 | 72 hours | Significant induction of apoptosis | [1] |

| THP-1 | Apoptosis | 5 - 12 | 72 hours | Significant induction of apoptosis | [1] |

| OCI-AML3 | Apoptosis | 5 - 12 | 72 hours | Significant induction of apoptosis | [1] |

| Kasumi-1 | Apoptosis | 5 - 12 | 72 hours | Significant induction of apoptosis | [1] |

| HL-60 | Apoptosis | 5 - 12 | 72 hours | Significant induction of apoptosis | [1] |

| Various AML Cells | Differentiation (CD11b) | 5 - 12 | 72 hours | Upregulation of CD11b differentiation marker | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound in leukemia.

Cell Viability Assay (Using CellTiter-Glo®)

This protocol is for assessing the effect of this compound on the viability of AML cell lines such as MOLM-13.

Materials:

-

AML cell line (e.g., MOLM-13)

-

RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound

-

DMSO (vehicle control)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Opaque-walled 96-well plates

-

Luminometer

Procedure:

-

Culture MOLM-13 cells in RPMI-1640 medium at 37°C in a 5% CO2 incubator.

-

Seed 1,000-3,000 cells per well in an opaque-walled 96-well plate in a final volume of 50 µL of culture medium.

-

Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.1 to 100 µM. Prepare a vehicle control with the same final concentration of DMSO.

-

Add 50 µL of the this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol details the detection of apoptosis in AML cell lines (e.g., THP-1) treated with this compound using flow cytometry.

Materials:

-

AML cell line (e.g., THP-1)

-

RPMI-1640 medium

-

This compound

-

DMSO

-

FITC Annexin V Apoptosis Detection Kit with Propidium Iodide (PI)

-

1X PBS

-

Flow cytometer

Procedure:

-

Seed THP-1 cells in a 6-well plate at a density that will not exceed confluency after 72 hours of treatment.

-

Treat the cells with various concentrations of this compound (e.g., 5, 10, 15 µM) or DMSO as a vehicle control.

-

Incubate for 72 hours at 37°C in a 5% CO2 incubator.

-

Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells twice with cold 1X PBS.

-

Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 106 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.

-

Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Use unstained, Annexin V-only, and PI-only stained cells for compensation and to set the gates.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Western Blot for DNMT3A Expression

This protocol describes the detection of DNMT3A protein levels in leukemia cells treated with this compound.

Materials:

-

AML cell line

-

This compound

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Tris-buffered saline with 0.1% Tween-20 (TBST)

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibody: Rabbit anti-DNMT3A (e.g., Cell Signaling Technology, #3598, D23G1)

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat AML cells with this compound at the desired concentrations and time points.

-

Harvest and wash the cells with cold PBS.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-DNMT3A antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip and re-probe the membrane with a loading control antibody to ensure equal protein loading.

Flow Cytometry for CD11b Expression

This protocol is for quantifying the cell surface expression of the myeloid differentiation marker CD11b on AML cells (e.g., OCI-AML3) following treatment with this compound.

Materials:

-

AML cell line (e.g., OCI-AML3)

-

This compound

-

Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

-

PE-conjugated anti-human CD11b antibody (or other appropriate fluorochrome)

-

Isotype control antibody

-

Flow cytometer

Procedure:

-

Treat OCI-AML3 cells with this compound (e.g., 5-12 µM) or vehicle control for 72 hours.

-

Harvest approximately 1 x 106 cells per sample by centrifugation.

-

Wash the cells once with cold Flow Cytometry Staining Buffer.

-

Resuspend the cells in 100 µL of staining buffer.

-

Add the PE-conjugated anti-human CD11b antibody or the corresponding isotype control at the manufacturer's recommended concentration.

-

Incubate the cells for 30 minutes at 4°C in the dark.

-

Wash the cells twice with 2 mL of staining buffer.

-

Resuspend the final cell pellet in 500 µL of staining buffer.

-

Analyze the samples on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.

-

Determine the percentage of CD11b-positive cells and the mean fluorescence intensity (MFI) for each sample.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for investigating the effects of this compound on leukemia cells.

References

Beyond DNMT3A: An In-depth Technical Guide to the Cellular Targets of Dnmt3A-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dnmt3A-IN-1 has emerged as a valuable chemical probe for studying the functions of DNA methyltransferase 3A (DNMT3A), a key enzyme in de novo DNA methylation. While its inhibitory activity against DNMT3A is well-documented, a comprehensive understanding of its cellular target landscape is crucial for its precise application in research and for any potential therapeutic development. This technical guide provides a detailed overview of the known cellular targets of this compound beyond its intended target, DNMT3A. We consolidate the available quantitative data, present detailed experimental methodologies for target identification and validation, and visualize the key concepts through signaling pathways and experimental workflows.

Introduction

DNA methylation is a fundamental epigenetic modification that plays a critical role in gene regulation, development, and disease. The de novo DNA methyltransferase DNMT3A is responsible for establishing new methylation patterns and is a key target in various pathological conditions, including acute myeloid leukemia (AML). This compound (also referred to as compound 1 in some literature) was identified as a first-in-class, non-nucleoside, allosteric inhibitor of DNMT3A.[1][2] Its mechanism of action involves the disruption of DNMT3A tetramerization, which is essential for its enzymatic activity.[2] Understanding the selectivity of such a compound is paramount. This document serves as a repository of the current knowledge regarding the off-target profile of this compound.

On-Target Activity: Inhibition of DNMT3A

This compound is a potent inhibitor of DNMT3A. Its inhibitory activity has been characterized through various biochemical assays.

| Parameter | Value | Substrate | Reference |

| K_i | 9.16 - 18.85 µM | S-adenosyl-L-methionine (AdoMet) | [1] |

| K_i | 11.37 - 23.34 µM | poly(dI-dC) DNA | [1] |

| IC_50 | Low micromolar | Recombinant DNMT3A | [1] |

Off-Target Profile of this compound

The selectivity of a chemical probe is a critical parameter for interpreting experimental results. The primary characterization of this compound included an assessment of its inhibitory activity against the closely related maintenance methyltransferase DNMT1 and a bacterial DNA methyltransferase.

Selectivity Against DNA Methyltransferases

Initial studies have demonstrated a promising selectivity of this compound for DNMT3A over DNMT1 and the bacterial DNA cytosine methyltransferase M.SssI.[1]

| Target | Concentration of this compound | Inhibition | Reference |

| DNMT1 | 6 µM | Little to no inhibition | [1] |

| DNMT1 | 60 µM | Little to no inhibition | [1] |

| M.SssI (bacterial DNA cytosine methyltransferase) | 60 µM | No inhibition | [1] |

Note: As of the latest available data, a comprehensive screen of this compound against a broader panel of methyltransferases (e.g., DNMT3B, other histone methyltransferases) or a kinome-wide scan has not been published. Therefore, the potential for interactions with other cellular targets cannot be fully excluded.

Mechanism of Action and Cellular Effects

This compound acts through an allosteric mechanism, meaning it does not bind to the active site of the enzyme.[1] This is a significant distinction from nucleoside analog inhibitors of DNMTs.

Disruption of Protein-Protein Interactions

The inhibitory effect of this compound stems from its ability to disrupt the protein-protein interactions at the DNMT3A tetramer interface.[2] This disruption prevents the formation of the active enzyme complex.

Cellular Phenotypes

In cellular contexts, particularly in acute myeloid leukemia (AML) cell lines, treatment with this compound has been shown to induce differentiation.[2] This effect is observed even in cells harboring mutations in DNMT3A (e.g., R882H), highlighting the potential of its allosteric mechanism.

Experimental Protocols

The following sections detail the methodologies used to characterize the on-target and off-target activities of this compound.

DNMT Activity Assay

This protocol is based on the methods described in the initial characterization of this compound.[1]

Objective: To quantify the methyltransferase activity of DNMT3A in the presence of inhibitors.

Materials:

-

Recombinant human DNMT3A and DNMT1

-

Bacterial M.SssI methyltransferase

-

poly(dI-dC) DNA substrate

-

S-adenosyl-L-[methyl-³H]-methionine (³H-AdoMet)

-

Unlabeled S-adenosyl-L-methionine (AdoMet)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM EDTA, 5 mM DTT)

-

Scintillation fluid

-

Microtiter plates

-

Filter paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, poly(dI-dC) DNA, and a mix of ³H-AdoMet and unlabeled AdoMet.

-

Add varying concentrations of this compound to the wells of a microtiter plate.

-

Initiate the reaction by adding the respective DNA methyltransferase (DNMT3A, DNMT1, or M.SssI) to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 1 hour).

-

Spot the reaction mixture onto filter paper to capture the DNA.

-

Wash the filter paper to remove unincorporated ³H-AdoMet.

-

Place the dried filter paper into scintillation vials with scintillation fluid.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition relative to a vehicle control (e.g., DMSO).

-

Determine IC_50 values by fitting the data to a dose-response curve.

References

- 1. A novel class of selective non-nucleoside inhibitors of human DNA methyltransferase 3A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. First-in-Class Allosteric Inhibitors of DNMT3A Disrupt Protein-Protein Interactions and Induce Acute Myeloid Leukemia Cell Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Dnmt3A-IN-1 in Epigenetic Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNA methyltransferase 3A (DNMT3A) is a critical enzyme in the epigenetic machinery, responsible for de novo DNA methylation, a process fundamental to gene regulation, cellular differentiation, and development. Dysregulation of DNMT3A activity is implicated in various pathologies, most notably acute myeloid leukemia (AML). This technical guide provides an in-depth overview of Dnmt3A-IN-1, a selective inhibitor of DNMT3A, and its role in the study of epigenetic regulation. We will delve into its mechanism of action, quantitative inhibitory profile, detailed experimental protocols for its characterization, and its impact on cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting DNMT3A.

Introduction to DNMT3A and Epigenetic Regulation

Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. DNA methylation, the addition of a methyl group to the cytosine base in a CpG dinucleotide, is a key epigenetic mark. This process is primarily mediated by a family of enzymes known as DNA methyltransferases (DNMTs). While DNMT1 is responsible for maintaining existing methylation patterns during DNA replication, DNMT3A and DNMT3B are the primary enzymes for establishing new, or de novo, methylation patterns.[1][2] These patterns are crucial for long-term gene silencing and play a vital role in embryonic development, cellular differentiation, and tissue-specific gene expression.[3][4]

Mutations and aberrant expression of DNMT3A have been strongly linked to various diseases, particularly AML, where it is one of the most frequently mutated genes.[5] This has made DNMT3A an attractive therapeutic target for the development of novel cancer therapies.

This compound: A Selective Allosteric Inhibitor

This compound is a potent and selective inhibitor of DNMT3A.[6] Unlike many early-generation DNMT inhibitors that are nucleoside analogs and exhibit pan-DNMT inhibition with associated toxicities, this compound is a non-nucleoside, allosteric inhibitor.[6] This means it does not bind to the active site of the enzyme but rather to a different site, inducing a conformational change that inhibits its activity. Specifically, this compound disrupts the protein-protein interactions at the tetramer interface of DNMT3A, which is crucial for its enzymatic function.

Quantitative Inhibitory Profile

The selectivity of a pharmacological inhibitor is a critical parameter for its utility as a research tool and a potential therapeutic agent. The following table summarizes the available quantitative data for this compound against DNMT family members.

| Enzyme | Inhibition (Ki) | Inhibition (IC50) |

| DNMT3A | 9.16 - 23.34 µM[6] | Not Reported |

| DNMT1 | Not Reported | >2500-fold selectivity over DNMT3A/3L and DNMT3B/3L for a selective DNMT1 inhibitor has been reported, highlighting the feasibility of developing selective inhibitors.[7] |

| DNMT3B | Not Reported | Not Reported |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

In Vitro DNMT3A Inhibition Assay (Radioactive Filter-Binding Assay)

This biochemical assay measures the enzymatic activity of recombinant DNMT3A and the inhibitory potential of compounds like this compound.

Materials:

-

Recombinant human DNMT3A/DNMT3L complex

-

Poly(dI-dC) DNA substrate

-

S-[methyl-³H]-adenosyl-L-methionine (³H-SAM)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM EDTA, 5% glycerol, 0.2 mg/mL BSA

-

Stop Solution: 2 M HCl

-

Scintillation fluid

-

Glass fiber filters

-

96-well microplate

Protocol:

-

Prepare a reaction mixture containing assay buffer, poly(dI-dC) substrate (e.g., 0.5 µg/µL), and recombinant DNMT3A/DNMT3L complex (e.g., 1 µM).

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture in a 96-well plate.

-

Initiate the reaction by adding ³H-SAM (e.g., 1 µM).

-

Incubate the plate at 37°C for 1-2 hours.[8]

-

Stop the reaction by adding cold Stop Solution.

-

Spot the reaction mixture onto glass fiber filters.

-

Wash the filters three times with cold 5% trichloroacetic acid (TCA) and once with ethanol to remove unincorporated ³H-SAM.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of a drug in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Materials:

-

AML cell line (e.g., MV4-11)

-

This compound

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Antibodies: anti-DNMT3A, secondary antibody

-

SDS-PAGE and Western blotting reagents

Protocol:

-

Culture AML cells to the desired density.

-

Treat cells with varying concentrations of this compound or DMSO for a specified time (e.g., 1-4 hours).

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in PBS and aliquot into PCR tubes.

-

Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.[9][10]

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

-

Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-DNMT3A antibody.[11][12]

-

Quantify the band intensities to determine the melting curve of DNMT3A in the presence and absence of this compound. A shift in the melting curve indicates target engagement.

Signaling Pathways and Logical Relationships

DNMT3A's role in epigenetic regulation is intricately linked to various cellular signaling pathways. Understanding these connections is crucial for elucidating the downstream consequences of DNMT3A inhibition.

Upstream Regulation of DNMT3A

The expression and activity of DNMT3A are tightly controlled by a network of upstream signaling molecules and interacting proteins.

References

- 1. Knockdown of Dnmt1 and Dnmt3a gene expression disrupts preimplantation embryo development through global DNA methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeted disruption of DNMT1, DNMT3A and DNMT3B in human embryonic stem cells. | Broad Institute [broadinstitute.org]

- 3. DNMT3A and stem cell function: new insights into old pathways | Haematologica [haematologica.org]

- 4. Identification of distinct loci for de novo DNA methylation by DNMT3A and DNMT3B during mammalian development | EurekAlert! [eurekalert.org]

- 5. Significance of targeting DNMT3A mutations in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. The de novo methylation activity of Dnmt3a is distinctly different than that of Dnmt1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of a universal radioactive DNA methyltransferase inhibition test for high-throughput screening and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. methylation.net [methylation.net]

- 12. researchgate.net [researchgate.net]

Methodological & Application

how to dissolve and prepare Dnmt3A-IN-1 for experiments

These protocols provide detailed guidelines for the dissolution and preparation of Dnmt3A-IN-1, a potent and selective inhibitor of DNA methyltransferase 3A, for use in various research applications.

Product Information

This compound is a non-nucleoside inhibitor that selectively targets the de novo DNA methyltransferase Dnmt3A.[1][2][3] It has been shown to inhibit Dnmt3A activity with Kᵢ values in the micromolar range and to induce apoptosis and differentiation in acute myeloid leukemia (AML) cell lines.[1][4]

| Property | Value |

| CAS Number | 1403598-56-0[4] |

| Molecular Formula | C₃₀H₃₈N₆O₄[4] |

| Molecular Weight | 546.66 g/mol [4] |

| Target | DNA Methyltransferase 3A (DNMT3A)[4] |

| Pathway | Epigenetics[4] |

Solubility and Stock Solution Preparation

Proper dissolution is critical for the efficacy and reproducibility of experiments involving this compound. The primary solvent for creating high-concentration stock solutions is Dimethyl Sulfoxide (DMSO).

-

This compound powder

-

Anhydrous/high-purity DMSO

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic bath (optional)

-

Water bath or heat block (optional)

For in vitro studies, a concentrated stock solution in DMSO is recommended.

-

Solubility in DMSO: Up to 100 mg/mL (182.93 mM) with the aid of ultrasonication and warming to 60°C.[1][4] It is crucial to use newly opened, hygroscopic DMSO as water content can significantly impact solubility.[1]

-

Procedure:

-

Weigh the desired amount of this compound powder in a sterile vial.

-

Add the calculated volume of high-purity DMSO to achieve the desired concentration (e.g., 10 mM, 20 mM).

-

To aid dissolution, vortex the solution thoroughly. If precipitation occurs, gentle warming (up to 60°C) and sonication in an ultrasonic bath can be applied until the solution is clear.[1][2][4]

-

| Desired Stock Concentration | Volume of DMSO to add per Mass of this compound |

| 1 mg | |

| 1 mM | 1.8293 mL |

| 5 mM | 0.3659 mL |

| 10 mM | 0.1829 mL |

| 20 mM | 0.0915 mL |

| Data compiled from multiple sources.[1][2] |

To maintain the stability of the inhibitor, proper storage is essential.

-

Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.

-

Stock Solution (in DMSO):

-

Recommendation: Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to product degradation.[2]

Experimental Protocols

The following diagram illustrates the standard workflow from receiving the compound to its application in experiments.

References

Application Notes and Protocols for Dnmt3A-IN-1 in Acute Myeloid Leukemia (AML) Cell Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dnmt3A-IN-1 is a potent and selective, non-nucleoside, allosteric inhibitor of DNA methyltransferase 3A (DNMT3A).[1] In the context of Acute Myeloid Leukemia (AML), where mutations in DNMT3A are frequent and associated with poor prognosis, this inhibitor presents a valuable tool for investigating the biological roles of DNMT3A and for exploring potential therapeutic strategies. This compound has been shown to induce apoptosis and differentiation in various AML cell lines, including those harboring the common R882 mutation.[2] Its mechanism of action involves the disruption of DNMT3A protein-protein interactions at the tetramer interface, which is crucial for its enzymatic activity.[2][3]

These application notes provide a comprehensive overview of the use of this compound in AML cell studies, including its mechanism of action, key quantitative data, and detailed experimental protocols.

Quantitative Data Summary

The following tables summarize the reported in vitro activity of this compound against DNMT3A and its effects on various AML cell lines.

Table 1: In Vitro Inhibitory Activity of this compound [1]

| Parameter | Substrate | Value (µM) | Inhibition Type |

| Kᵢ | AdoMet | 9.16 - 18.85 | Mixed |

| Kᵢ | poly dI-dC | 11.37 - 23.34 | Uncompetitive |

Table 2: Effects of this compound on AML Cell Lines

| Cell Line | DNMT3A Status | Effect | Concentration (µM) | Incubation Time (h) | Reference |

| MV4-11 | WT | Induction of Apoptosis | 5 - 12 | 72 | [1] |

| MOLM-13 | WT | Induction of Apoptosis | 5 - 12 | 72 | [1] |

| THP-1 | WT | Induction of Apoptosis | 5 - 12 | 72 | [1] |

| OCI-AML3 | R882C | Induction of Apoptosis & Differentiation | 5 - 12 | 72 | [1][2] |

| KASUMI-1 | WT | Induction of Apoptosis | 5 - 12 | 72 | [1] |

| HL-60 | WT | Induction of Apoptosis | 5 - 12 | 72 | [1] |

Mechanism of Action

This compound functions as an allosteric inhibitor. Instead of competing with the DNA substrate or the methyl donor S-adenosylmethionine (SAM) at the active site, it binds to a different site on the DNMT3A enzyme.[1] This binding event disrupts the formation of the DNMT3A homotetramer, which is the catalytically active form of the enzyme. By preventing proper oligomerization, this compound effectively inhibits the enzyme's DNA methylation activity.[2][4]

Caption: Mechanism of this compound Action.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on AML cells, based on published studies.

Protocol 1: Cell Viability and Apoptosis Assay

Objective: To determine the effect of this compound on the viability and induction of apoptosis in AML cell lines.

Materials:

-

AML cell lines (e.g., MV4-11, MOLM-13, THP-1, OCI-AML3, KASUMI-1, HL-60)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound (stock solution in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Cell Culture: Culture AML cell lines in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Seed cells at a density of 2 x 10⁵ cells/mL in 6-well plates. Treat cells with increasing concentrations of this compound (e.g., 0, 5, 10, 12 µM) for 72 hours. An equivalent volume of DMSO should be used as a vehicle control.

-

Cell Staining:

-

Harvest cells by centrifugation at 300 x g for 5 minutes.

-

Wash cells twice with cold PBS.

-

Resuspend cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

Protocol 2: Myeloid Differentiation Assay

Objective: To assess the ability of this compound to induce myeloid differentiation in AML cells.

Materials:

-

AML cell lines (e.g., OCI-AML3)

-

RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound (stock solution in DMSO)

-

FITC-conjugated anti-human CD11b antibody

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Culture and treat OCI-AML3 cells with this compound as described in Protocol 1.

-

Antibody Staining:

-

Harvest and wash cells as described above.

-

Resuspend cells in 100 µL of FACS buffer (PBS with 2% FBS).

-

Add the FITC-conjugated anti-human CD11b antibody at the manufacturer's recommended concentration.

-

Incubate for 30 minutes on ice in the dark.

-

Wash cells twice with FACS buffer.

-

Resuspend cells in 500 µL of FACS buffer.

-

-

Flow Cytometry: Analyze the expression of the cell surface marker CD11b by flow cytometry. An increase in the percentage of CD11b-positive cells indicates myeloid differentiation.

Caption: Experimental Workflow.

Safety and Handling

This compound is for research use only. Standard laboratory safety precautions should be followed. A safety data sheet (SDS) should be obtained from the supplier and reviewed before handling. The compound is typically supplied as a solid and is soluble in DMSO. Stock solutions should be stored at -20°C for short-term storage and -80°C for long-term storage.

References

- 1. A novel class of selective non-nucleoside inhibitors of human DNA methyltransferase 3A - PubMed [pubmed.ncbi.nlm.nih.gov]